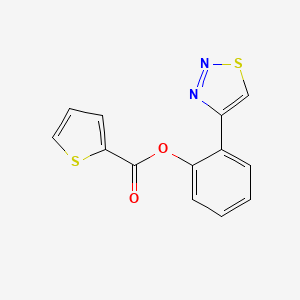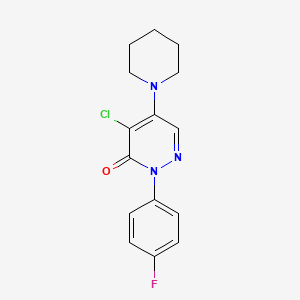
4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone” is likely a complex organic molecule. It appears to contain a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms. It also has a fluorophenyl group and a piperidino group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and UV-Vis spectroscopy, as well as elemental analysis . These techniques can provide information about the types of bonds present, the functional groups, and the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which it is reacted. For example, the pyridazinone ring might undergo reactions at the carbonyl group or at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined experimentally. These properties can give insights into how the compound might behave under different conditions .科学的研究の応用
Anticancer and Antiangiogenic Potential
Pyridazinones, including derivatives of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone, have shown promise in anticancer research. Some compounds in this class exhibited inhibitory activity on human cancer cell lines and potential antiangiogenic properties, interfering with cytokines involved in tumor progression. Specifically, these compounds demonstrated significant effects against liver, breast, and leukemia cancer cells, highlighting their potential in cancer therapy (Kamble et al., 2015).
Antioxidant Activities
Derivatives of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone were also investigated for their antioxidant properties. These compounds showed notable activities in scavenging various radicals, suggesting their utility as antioxidants in therapeutic applications (Kamble et al., 2015).
Herbicide Development
Studies have explored the use of pyridazinone compounds as herbicides. These substances, including close derivatives of 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone, were found to inhibit photosynthesis in plants, making them effective herbicides. The mode of action involves interference with chloroplast development and resistance to metabolic detoxication in plants (Hilton et al., 1969).
Analgesic and Anti-inflammatory Properties
Compounds structurally related to 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies revealed the potential of these compounds in pain and inflammation management (Gökçe et al., 2005).
Synthesis Techniques
Research has been conducted on novel methods to synthesize fluoropyridazinones, including derivatives similar to 4-chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone. These methodologies are significant for producing high-yield and pure compounds, which are essential for various applications in pharmaceutical and chemical industries (Pei & Yang, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-piperidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O/c16-14-13(19-8-2-1-3-9-19)10-18-20(15(14)21)12-6-4-11(17)5-7-12/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSNDDPSBVPGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2432644.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2432645.png)
![N-(Cyclopropylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2432646.png)

![8-ethoxy-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432648.png)
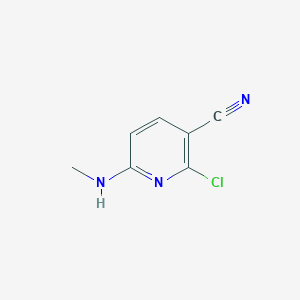
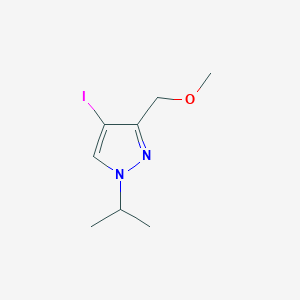
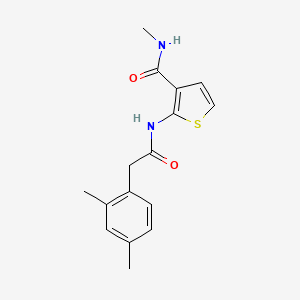
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)
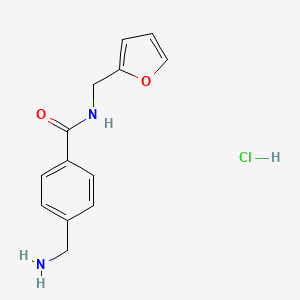
![4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2432662.png)

![4-[(3,4-dimethylphenyl)sulfonyl]-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B2432664.png)
